3-Methyl-N1-phenylbenzene-1,2-diamine
Description
3-Methyl-N1-phenylbenzene-1,2-diamine is an aromatic diamine derivative featuring a benzene ring substituted with two amine groups at positions 1 and 2, a methyl group at position 3, and a phenyl group attached to the N1 amine. This compound belongs to the broader class of benzene-1,2-diamines, which are pivotal intermediates in organic synthesis, particularly for constructing heterocyclic systems like quinoxalines and benzimidazoles .
Properties
Molecular Formula |
C13H14N2 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
3-methyl-1-N-phenylbenzene-1,2-diamine |
InChI |
InChI=1S/C13H14N2/c1-10-6-5-9-12(13(10)14)15-11-7-3-2-4-8-11/h2-9,15H,14H2,1H3 |
InChI Key |
NSSBQSXPBZCLDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=CC=CC=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Analysis
The substituents on benzene-1,2-diamine derivatives significantly influence their reactivity, solubility, and applications. Below is a comparative analysis of structurally related compounds:
Key Observations:
- Electronic Effects : Electron-donating groups (e.g., methyl, methoxy) increase nucleophilicity, facilitating reactions with carbonyl compounds (e.g., isatin) to form heterocycles . Electron-withdrawing substituents (e.g., nitro, trifluoromethyl) reduce reactivity but improve thermal stability .
- Steric Effects : Bulky substituents like tert-butyl or phenyl hinder molecular packing, affecting crystallinity and solubility .
- Applications : Methyl and phenyl derivatives are preferred in medicinal chemistry for their balanced solubility and bioavailability, while Schiff bases (e.g., furan derivatives) excel in corrosion inhibition due to chelation capabilities .
Physicochemical Properties
- Solubility : Hydrophilic substituents (e.g., methoxypropyl) enhance water solubility, whereas aromatic groups (phenyl, naphthyl) favor organic solvents .
- Thermal Stability : Trifluoromethyl and nitro groups improve thermal resistance, making these derivatives suitable for high-temperature applications .
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